molecular formula C6H14N2S B2733738 (Pentan-3-yl)thiourea CAS No. 854654-68-5

(Pentan-3-yl)thiourea

Cat. No.: B2733738
CAS No.: 854654-68-5
M. Wt: 146.25
InChI Key: XHYQVOGCMGVXLB-UHFFFAOYSA-N
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Description

(Pentan-3-yl)thiourea is an organosulfur compound with the molecular formula C6H14N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Pentan-3-yl)thiourea can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the condensation method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Pentan-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert it into corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of (Pentan-3-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pentan-3-yl)thiourea is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and biological properties. This structural modification enhances its solubility, stability, and interaction with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

pentan-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S/c1-3-5(4-2)8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYQVOGCMGVXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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